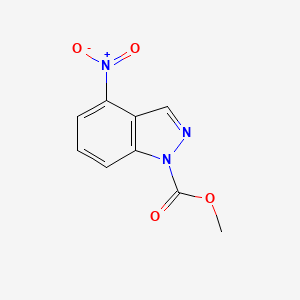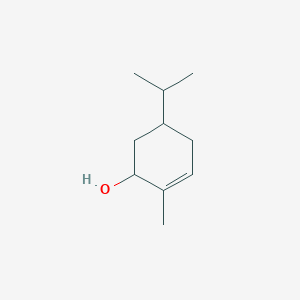
p-Menth-6-en-2-ol, (2S,4S)-(+)-
Overview
Description
p-Menth-6-en-2-ol, (2S,4S)-(+)-: is a naturally occurring organic compound found in various plants, including Saussurea involucrata. It is a monoterpenoid alcohol with a molecular formula of C10H18O and a molecular weight of 154.25 g/mol . This compound is known for its pleasant aroma and is often used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydration of p-Menth-6-en-2-one: One common method involves the hydration of p-Menth-6-en-2-one using a catalytic amount of acid or base.
Reduction of p-Menth-6-en-2-one: Another method involves the reduction of p-Menth-6-en-2-one using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of p-Menth-6-en-2-ol, (2S,4S)-(+)- often involves the extraction from natural sources, followed by purification processes such as distillation and crystallization . Additionally, large-scale synthesis can be achieved through the aforementioned synthetic routes, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Menth-6-en-2-ol, (2S,4S)-(+)- can undergo oxidation reactions to form p-Menth-6-en-2-one.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: p-Menth-6-en-2-ol, (2S,4S)-(+)- can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, room temperature.
Substitution: Halogenating agents, sulfonyl chlorides, mild to moderate temperatures.
Major Products Formed:
Oxidation: p-Menth-6-en-2-one.
Reduction: Various reduced derivatives of p-Menth-6-en-2-ol, (2S,4S)-(+)-.
Substitution: Halogenated or sulfonated derivatives of p-Menth-6-en-2-ol, (2S,4S)-(+)-.
Scientific Research Applications
Chemistry: p-Menth-6-en-2-ol, (2S,4S)-(+)- is used as a chiral building block in the synthesis of various complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and enantioselective reactions .
Biology: In biological research, p-Menth-6-en-2-ol, (2S,4S)-(+)- is studied for its potential antimicrobial and antifungal properties. It has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties. Research is ongoing to explore its efficacy in treating various medical conditions .
Industry: In the fragrance and flavor industries, p-Menth-6-en-2-ol, (2S,4S)-(+)- is used as a key ingredient in perfumes, colognes, and flavorings due to its pleasant aroma .
Mechanism of Action
The mechanism of action of p-Menth-6-en-2-ol, (2S,4S)-(+)- involves its interaction with various molecular targets and pathways. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death . In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation .
Comparison with Similar Compounds
p-Menth-6-en-2-one: An oxidized form of p-Menth-6-en-2-ol, (2S,4S)-(+)-, known for its use in fragrance and flavor industries.
Carvone: A structurally similar compound with a ketone functional group, used in flavorings and as a chiral building block.
Menthol: A related compound with a hydroxyl group, widely used in medicinal and cosmetic products for its cooling sensation.
Uniqueness: p-Menth-6-en-2-ol, (2S,4S)-(+)- is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to serve as a chiral building block and its potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
2-methyl-5-propan-2-ylcyclohex-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,7,9-11H,5-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXLDENMTYEVAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336549 | |
| Record name | p-Menth-6-en-2-ol, (2S,4S)-(+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
586-23-2 | |
| Record name | p-Menth-6-en-2-ol, (2S,4S)-(+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


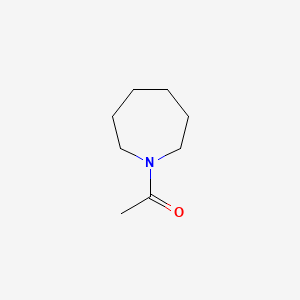
![Benzo[b]thiophen-5(4H)-one, 6,7-dihydro-](/img/structure/B3054084.png)
![1H-Benzo[f]indole-2,3-dione](/img/structure/B3054086.png)
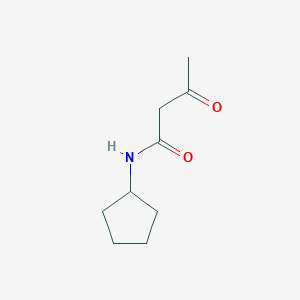

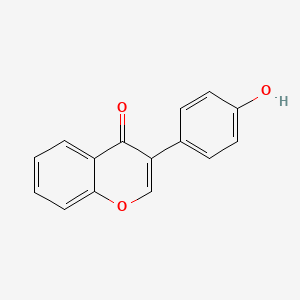
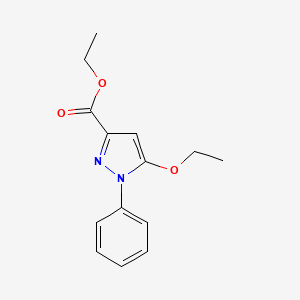
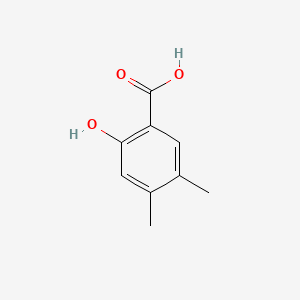

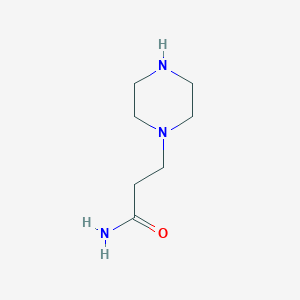

![3-[(4-methoxyphenyl)methylsulfanyl]propanoic Acid](/img/structure/B3054100.png)

